2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Description

BenchChem offers high-quality 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-5-7(3-4-9)10-6(2)8-5/h9H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQBMZMSRDSGKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol, a pivotal heterocyclic building block. This compound serves as a critical precursor in the total synthesis of Thiamine (Vitamin B1) and its derivatives, which are essential for cellular metabolism.[1][2] The narrative moves beyond a simple recitation of steps to elucidate the mechanistic rationale behind the chosen synthetic strategy, reagent selection, and reaction conditions. This document is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery. The guide details a robust, two-step synthetic sequence commencing with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic scaffold, followed by a targeted reduction to yield the final alcohol.

Strategic Overview: A Two-Stage Approach

The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol is most efficiently approached through the construction of a functionalized thiazole ring, which is then elaborated to the desired primary alcohol. Our strategy hinges on two cornerstone transformations of organic synthesis:

-

Hantzsch Thiazole Synthesis: To construct the 2,4-dimethylthiazole-5-carboxylate core. This classic condensation reaction offers a reliable and high-yielding route to substituted thiazoles from readily available starting materials.[3][4]

-

Ester Reduction: To convert the carboxylate group at the C5 position into the required 2-hydroxyethyl moiety using a powerful hydride reducing agent.

This pathway is selected for its efficiency, scalability, and the well-documented nature of each transformation, ensuring a high degree of reproducibility and trustworthiness in the protocol.

Caption: Mechanistic workflow of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Hantzsch Synthesis

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Thioacetamide is a suspected carcinogen and ethyl 2-chloroacetoacetate is a lachrymator. [5]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in 10 volumes of absolute ethanol.

-

Reagent Addition: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at ambient temperature. An initial exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate mobile phase.

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude ester by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure Ethyl 2,4-dimethylthiazole-5-carboxylate. [5]

Stage 2: Reduction to 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol

The conversion of the stable ester group into a primary alcohol requires a potent reducing agent.

Rationale for Reducing Agent Selection

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and other functional groups. It is the reagent of choice for this transformation due to its high reactivity, which ensures a complete and clean conversion of the ester to the primary alcohol. Its use mandates strictly anhydrous conditions as it reacts violently with water.

-

Sodium Borohydride (NaBH₄): While safer and easier to handle, NaBH₄ is a much milder reducing agent. It is generally effective for reducing aldehydes and ketones but is typically unreactive towards esters. Therefore, it is unsuitable for this synthetic step.

Detailed Experimental Protocol: Ester Reduction

Safety Precaution: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Handle LiAlH₄ powder in a glovebox or with extreme care.

-

Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (approx. 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve the Ethyl 2,4-dimethylthiazole-5-carboxylate (1.0 equivalent) from Stage 1 in anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching (Fieser workup): Cautiously quench the reaction by cooling the flask back to 0 °C and adding, sequentially and dropwise, 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure is critical for safely neutralizing excess LiAlH₄ and precipitating aluminum salts as a filterable solid.

-

Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield the pure 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol.

Quantitative Data and Characterization

The following table summarizes the key quantitative parameters for the described two-stage synthesis.

| Parameter | Stage 1: Hantzsch Synthesis | Stage 2: Ester Reduction |

| Key Reactants | Thioacetamide, Ethyl 2-chloroacetoacetate | Ethyl 2,4-dimethylthiazole-5-carboxylate, LiAlH₄ |

| Molar Ratio | 1 : 1 | 1 : 1.5-2.0 |

| Solvent | Absolute Ethanol | Anhydrous THF |

| Temperature | Reflux (~78 °C) | 0 °C to Room Temperature |

| Reaction Time | 4 - 6 hours | 2 - 4 hours |

| Typical Yield | 75 - 85% | 80 - 90% |

Product Characterization: The identity and purity of the final product, 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol, should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic signals for the two methyl groups on the thiazole ring, the methylene protons of the ethyl side chain (as two distinct triplets), and the hydroxyl proton.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

Mass Spectrometry: Will determine the molecular weight, confirming the elemental composition.

-

IR Spectroscopy: Will show a characteristic broad absorption for the O-H stretch of the alcohol group.

Conclusion

This guide outlines a robust and scientifically validated two-step synthesis for 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol. By employing the Hantzsch thiazole synthesis followed by a lithium aluminum hydride reduction, this valuable intermediate can be produced in high yield. The detailed protocols and mechanistic explanations provided herein are designed to equip researchers and drug development professionals with the necessary knowledge for the successful and safe execution of this synthesis, fostering further innovation in medicinal chemistry and related fields.

References

-

ResearchGate. Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and... Available from: [Link]

-

Organic Syntheses. 2,4-Dimethylthiazole. Available from: [Link]

-

ChemSynthesis. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. Available from: [Link]

-

National Center for Biotechnology Information. Thiamine. PubChem Compound Summary for CID 1130. Available from: [Link]

-

Semantic Scholar. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

ResearchGate. Synthesis of thiamine, method by Williams and Cline. Available from: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Applications of Substituted 5-(2-Hydroxyethyl)thiazoles

Introduction: The Thiazole Nucleus as a Privileged Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have cemented its role in a vast array of biologically active compounds.[3] Thiazole derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anti-cancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][4]

This technical guide delves into the core chemical properties of a specific, functionally important subclass: 2-(dialkyl-1,3-thiazol-5-yl)ethan-1-ols. Due to a scarcity of published data on the specific title compound, 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol , this whitepaper will focus on its closely related and extensively characterized analogue, 4-Methyl-5-thiazoleethanol (CAS: 137-00-8) . This compound not only serves as an excellent model for understanding the structure-property relationships within this chemical family but is also a critical intermediate in the industrial synthesis of Thiamine (Vitamin B1). The principles, protocols, and applications discussed herein are directly translatable to its dimethylated counterpart.

This guide is intended for researchers, chemists, and drug development professionals, providing field-proven insights into the synthesis, characterization, and application of these valuable heterocyclic building blocks.

Section 1: Core Chemical and Physical Properties

The fundamental physicochemical properties of a compound govern its reactivity, solubility, and handling requirements. The properties for 4-Methyl-5-thiazoleethanol are well-documented. For the target compound, 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol, properties are calculated for comparative purposes.

| Property | 4-Methyl-5-thiazoleethanol | 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol | Reference(s) |

| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol | 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol | [5][6] |

| Synonyms | 5-(2-Hydroxyethyl)-4-methylthiazole, Sulfurol | N/A | [5][7][8] |

| CAS Number | 137-00-8 | Not Available | [6][7] |

| Molecular Formula | C₆H₉NOS | C₇H₁₁NOS | [6][7] |

| Molecular Weight | 143.21 g/mol | 157.24 g/mol | [5][7] |

| Boiling Point | 135 °C (at 7 mmHg) | Not Determined | [7] |

| Density | ~1.19 g/mL | Not Determined | [7] |

| Refractive Index | ~1.5500 | Not Determined | [7] |

Section 2: Synthesis and Reactivity

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The most classical and versatile method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first reported in 1887.[9][10] This reaction involves the condensation of an α-haloketone with a thioamide.[9][11] Its enduring utility lies in its simplicity, high yields, and the ability to introduce a wide variety of substituents onto the thiazole core by simply changing the starting materials.[10][12]

The synthesis of a substituted 5-(2-hydroxyethyl)thiazole, such as the title compound, would typically proceed by reacting a suitable thioamide (e.g., thioacetamide for a 2-methylthiazole) with an α-halo-γ-hydroxyketone. The reaction mechanism involves an initial S-alkylation (an SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[9][13]

Chemical Reactivity

The reactivity of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol is dictated by two main features: the aromatic thiazole ring and the primary alcohol functional group.

-

Thiazole Ring: The thiazole ring is aromatic and undergoes electrophilic substitution, though it is less reactive than benzene. The electron-donating nature of the alkyl and hydroxyethyl substituents typically directs substitution to the C2 position if unsubstituted, or influences the overall ring reactivity. The nitrogen atom can also be alkylated to form thiazolium salts, which are important catalysts.[11]

-

Ethanol Side Chain: The primary alcohol (-CH₂OH) group exhibits typical alcohol reactivity. It can be oxidized to an aldehyde or a carboxylic acid, esterified with carboxylic acids or their derivatives, or converted to an alkyl halide. These transformations allow for further functionalization and elaboration into more complex molecules.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of synthetic compounds. While specific spectra for 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol are not publicly available, a detailed analysis of the spectra for 4-Methyl-5-thiazoleethanol provides a robust template for interpretation.

Data for 4-Methyl-5-thiazoleethanol (CAS: 137-00-8) [5]

-

¹H NMR (90 MHz, CDCl₃):

-

δ 8.52 (s, 1H): This singlet corresponds to the proton at the C2 position of the thiazole ring (H-2). In the 2,4-dimethyl analogue, this signal would be absent.

-

δ 3.81 (t, 2H): A triplet for the two protons of the methylene group adjacent to the hydroxyl group (-CH₂OH).

-

δ 2.99 (t, 2H): A triplet for the two protons of the methylene group attached to the thiazole ring at C5 (-CH₂-C₅).

-

δ 2.38 (s, 3H): A sharp singlet for the three protons of the methyl group at the C4 position. The 2,4-dimethyl analogue would show an additional singlet for the C2-methyl group, likely in a similar region.

-

OH proton: The hydroxyl proton signal is often broad and its chemical shift can vary.

-

-

¹³C NMR (25.16 MHz, CDCl₃):

-

δ 149.8, 148.86, 128.51: Resonances corresponding to the carbon atoms of the thiazole ring (C2, C4, C5).

-

δ 62.04: Signal for the carbon of the methylene group bearing the hydroxyl function (-CH₂OH).

-

δ 29.69: Signal for the methylene carbon attached to the thiazole ring (-CH₂-C₅).

-

δ 14.67: Resonance for the methyl group carbon at C4. The 2,4-dimethyl analogue would display an additional signal for the C2-methyl carbon.

-

-

Mass Spectrometry (EI):

-

The mass spectrum shows a molecular ion peak (M⁺) at m/z = 143, corresponding to the molecular weight of the compound.[5] Key fragmentation patterns would involve the loss of the side chain. For the 2,4-dimethyl analogue, the molecular ion peak would be expected at m/z = 157.

-

Section 4: Applications in Drug Discovery and Development

The thiazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions and its synthetic tractability.[1] Thiazole-containing compounds exhibit a remarkable range of pharmacological activities.[2]

-

Anticancer Agents: Many thiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3] A prominent example is Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy, which features a functionalized thiazole core.[4]

-

Antimicrobial and Antifungal Activity: The thiazole ring is a key component in numerous compounds developed to combat bacterial and fungal infections.

-

Anti-inflammatory Properties: Non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam incorporate the thiazole motif, highlighting its importance in modulating inflammatory pathways.[1]

-

Other Therapeutic Areas: The versatility of the thiazole scaffold extends to antidiabetic, antiviral, and antimalarial agents, making it a subject of continuous research and development.[3]

2-(dialkyl-1,3-thiazol-5-yl)ethan-1-ol and its derivatives serve as crucial building blocks, providing a synthetically accessible platform for creating libraries of novel compounds for high-throughput screening and lead optimization.

Section 5: Safety and Handling

Based on the Safety Data Sheet (SDS) for the representative compound, 4-Methyl-5-thiazoleethanol, the following hazards and precautions should be noted.[14][15][16]

-

Hazard Identification:

-

Precautionary Measures:

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[14]

-

Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[14]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]

-

Section 6: Experimental Protocols

The following protocols are provided as validated, self-contained systems for the synthesis and preliminary biological evaluation of thiazole derivatives.

Protocol 1: Hantzsch Synthesis of a Substituted Thiazole[10]

This protocol describes a general procedure for synthesizing a thiazole ring, which can be adapted for specific substrates.

Materials:

-

α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol)

-

Thioamide (e.g., thiourea, 7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Deionized water

-

20 mL scintillation vial, stir bar, hot plate, 100 mL beaker, Buchner funnel, side-arm flask

Procedure:

-

In a 20 mL scintillation vial, combine the α-haloketone (5.0 mmol) and the thioamide (7.5 mmol).

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 100°C).

-

Continue stirring for 30-60 minutes, monitoring the reaction by TLC if necessary.

-

Remove the vial from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix. A precipitate should form as the acidic salt of the product is neutralized.[13]

-

Set up a Buchner funnel for vacuum filtration. Wet the filter paper with deionized water to ensure a good seal.

-

Filter the mixture, collecting the solid product.

-

Wash the filter cake with several small portions of cold deionized water to remove any inorganic salts.

-

Transfer the collected solid to a tared watch glass and allow it to air dry or dry in a vacuum oven.

-

Determine the mass of the dry product and calculate the percent yield. Characterize the product using methods such as melting point, NMR, and MS.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)[18][19][20]

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity of a test compound.[17][18]

Materials:

-

Cancer cell line of interest (e.g., HDFs)

-

Complete culture medium

-

Test compound (thiazole derivative) dissolved in DMSO

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in sterile PBS)[19]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Phosphate-Buffered Saline (PBS)

-

Multi-channel pipette, plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[20]

-

Compound Treatment: Prepare serial dilutions of the thiazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO) and a positive control (known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[21]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20][19]

-

Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[20]

-

Absorbance Measurement: Place the plate on an orbital shaker for ~15 minutes to ensure all formazan crystals are dissolved.[18] Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-570 nm.[20][18]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Google Grounding API.

- CLYTE Technologies. (2025).

- Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap.

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.

- Benchchem.

- The Role of Thiazole Derivatives in Modern Pharmaceuticals. Google Grounding API.

- Abcam. MTT assay protocol. Abcam.

- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NIH.

- Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Google Grounding API.

- A review on thiazole based compounds andamp; it's pharmacological activities. (2024). Google Grounding API.

- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.

- Chem Help ASAP. (2020).

- Synerzine. (2019). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Synerzine.

- Santa Cruz Biotechnology. 4-Methyl-5-thiazoleethanol. Santa Cruz Biotechnology.

- ChemSynthesis. (2025). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. ChemSynthesis.

- RIFM. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Elsevier.

- Scribd. 4-Methyl-5-Thiazoleethanol MSDS Guide. Scribd.

- WHO | JECFA. 4-methyl-5-thiazoleethanol. WHO.

- PubChem. 2-(1,3-Thiazol-5-yl)ethan-1-ol. PubChem.

- ResearchGate. Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5.

- ChemBK. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. ChemBK.

- PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole. PubChem.

- AMERICAN ELEMENTS. 2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol. AMERICAN ELEMENTS.

- PubChem. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol. PubChem.

- ECHEMI. Buy (2,4-dimethyl-1,3-thiazol-5-yl)

- Matrix Fine Chemicals. 2-(4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-OL.

- MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.

- PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.

- NIST WebBook. 5-Acetyl-2,4-dimethylthiazole. NIST.

- Chemsrc. 2-(3,4-dimethyl-1,3-thiazol-3-ium-5-yl)ethanol. Chemsrc.

- chemicalbook. 1-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE synthesis. chemicalbook.

- NIST WebBook. Thiazole, 5-ethyl-2,4-dimethyl-. NIST.

- NIST WebBook. Thiazole, 5-ethyl-2,4-dimethyl-. NIST.

- ChemScene. 1-[2-(2-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol. ChemScene.

- PubChem. 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol. PubChem.

- Sigma-Aldrich. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol. Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. wisdomlib.org [wisdomlib.org]

- 4. nbinno.com [nbinno.com]

- 5. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-OL | CAS 137-00-8 [matrix-fine-chemicals.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. WHO | JECFA [apps.who.int]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. Thiazole synthesis [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. synerzine.com [synerzine.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. scribd.com [scribd.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. broadpharm.com [broadpharm.com]

- 20. clyte.tech [clyte.tech]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Overview

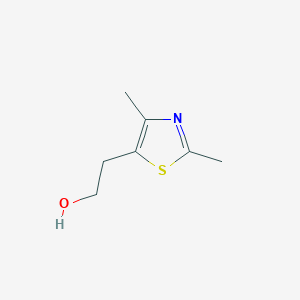

A fundamental understanding of the molecular structure is crucial for interpreting spectroscopic data. The structure of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol is presented below.

Figure 1: Molecular structure of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol.

This guide will systematically explore the expected spectroscopic signatures of this molecule, providing a framework for its unambiguous identification and characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

A. ¹H NMR Spectroscopy

The proton NMR spectrum of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol is expected to show distinct signals for each unique proton environment. The anticipated chemical shifts (δ) are influenced by the electron-withdrawing nature of the thiazole ring and the hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (at C2) | 2.6 - 2.8 | Singlet (s) | 3H |

| -CH₃ (at C4) | 2.3 - 2.5 | Singlet (s) | 3H |

| -CH₂- (thiazole) | 2.9 - 3.1 | Triplet (t) | 2H |

| -CH₂- (hydroxyl) | 3.7 - 3.9 | Triplet (t) | 2H |

| -OH | Variable (typically 1.5 - 4.0) | Singlet (s, broad) | 1H |

-

Causality of Chemical Shifts: The methyl protons at the C2 position are expected to be slightly downfield compared to those at C4 due to the proximity to the more electronegative nitrogen atom. The methylene protons adjacent to the thiazole ring will be deshielded by the aromatic system, while the methylene protons next to the hydroxyl group will experience an even greater downfield shift due to the oxygen's high electronegativity. The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like the hydroxyl proton.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay (D1, usually 1-2 seconds), and spectral width.

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and perform baseline correction. Integrate the signals to determine the relative number of protons and analyze the multiplicities to deduce spin-spin coupling patterns.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (at C2) | 18 - 22 |

| -CH₃ (at C4) | 14 - 18 |

| -CH₂- (thiazole) | 28 - 32 |

| -CH₂- (hydroxyl) | 60 - 64 |

| C2 (thiazole) | 160 - 165 |

| C4 (thiazole) | 148 - 152 |

| C5 (thiazole) | 128 - 132 |

-

Rationale for Chemical Shifts: The carbons of the thiazole ring (C2, C4, and C5) are expected to resonate in the aromatic region of the spectrum. C2 will be the most downfield due to its position between two heteroatoms (N and S). The aliphatic carbons will appear at higher fields, with the carbon bearing the hydroxyl group being significantly deshielded.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required compared to ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

Advanced Techniques: Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups.

A Technical Guide to 2-(Thiazol-5-yl)ethanol Derivatives: Synthesis, Properties, and Applications in Research and Development

Abstract: This technical guide provides an in-depth exploration of 2-(thiazol-5-yl)ethanol derivatives, a class of heterocyclic compounds pivotal to various research and development sectors, most notably in drug discovery and nutritional science. Due to the ambiguity in the isomeric substitution pattern of "2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol," this paper will focus on the well-characterized and industrially significant analogue, 2-(4-methyl-1,3-thiazol-5-yl)ethanol (CAS Number: 137-00-8) , a key precursor in the synthesis of Vitamin B1 (Thiamine). This document will also draw comparative insights from related isomers to provide a comprehensive understanding of this chemical family for researchers, scientists, and drug development professionals.

Introduction and Core Concepts

The thiazole ring is a fundamental scaffold in medicinal chemistry and is present in a multitude of approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged structure" in drug design. The 2-(thiazol-5-yl)ethanol framework, in particular, serves as a versatile building block for more complex molecules.

The nomenclature "2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol" is structurally ambiguous. The most referenced compound in this family is 2-(4-methyl-1,3-thiazol-5-yl)ethanol , also known as 5-Thiazoleethanol, 4-methyl-. This compound is a critical intermediate in the industrial synthesis of Thiamine (Vitamin B1), a coenzyme essential for the metabolism of carbohydrates.

Other related isomers include:

-

2-(2-methyl-1,3-thiazol-5-yl)ethanol (CAS: 59977-20-7)[4][5][6]

-

2-(1,3-thiazol-5-yl)ethan-1-ol (unsubstituted) (CAS: 5664-55-1)[7]

-

2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol : While this specific isomer is less documented in public literature, its synthesis would follow general principles of thiazole formation.

This guide will proceed with a detailed analysis of the 4-methyl variant (CAS 137-00-8) due to the wealth of available data and its established importance.

Physicochemical and Spectroscopic Data

Accurate characterization of a chemical entity is foundational for its application. The properties of 2-(4-methyl-1,3-thiazol-5-yl)ethanol are well-documented and serve as a benchmark for quality control and experimental design.

Table 1: Physicochemical Properties of 2-(4-methyl-1,3-thiazol-5-yl)ethanol

| Property | Value | Source |

| CAS Number | 137-00-8 | [8][9] |

| Molecular Formula | C₆H₉NOS | [8][10] |

| Molecular Weight | 143.21 g/mol | [8][10] |

| Boiling Point | 135 °C (at 7 mmHg) | [8] |

| Density | 1.19 g/mL | [8] |

| Refractive Index | 1.5500 | [8] |

| Appearance | Not specified, likely a liquid | |

| SMILES | CC1=C(CCO)SC=N1 | [8] |

| InChIKey | BKAWJIRCKVUVED-UHFFFAOYAZ | [8] |

Synthesis Methodologies: The Hantzsch Thiazole Synthesis

The construction of the thiazole ring is a classic transformation in organic chemistry, with the Hantzsch thiazole synthesis being a primary and highly reliable method. This reaction involves the condensation of an α-haloketone with a thioamide.

For the synthesis of 2-(thiazol-5-yl)ethanol derivatives, a common strategy involves first constructing the functionalized thiazole ring and then modifying a side chain to produce the desired ethanol group.

Protocol: A Generalized Hantzsch Synthesis for a Substituted Thiazole Core

This protocol outlines the fundamental steps for synthesizing a thiazole ring, which is the core of the target molecule.

-

Reactant Preparation :

-

α-Halocarbonyl Compound : The choice of this reactant determines the substituents at the C4 and C5 positions of the thiazole. For instance, to obtain a 4-methyl substituent, a halogenated derivative of butan-2-one would be used.

-

Thioamide : The thioamide provides the N3, C2, and S1 atoms of the ring. Using thioformamide would result in an unsubstituted C2 position.

-

-

Reaction Execution :

-

Work-up and Purification :

-

Upon completion, the reaction mixture is cooled, and the product is often precipitated by adding water.

-

The crude product is then collected by filtration and purified, typically by recrystallization from a suitable solvent like ethanol.

-

Logical Flow of Thiazole Synthesis

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Applications in Drug Development and Biotechnology

The thiazole moiety is a cornerstone in modern pharmacology. Its derivatives have been investigated for a wide range of biological activities.

-

Anticancer Agents : Thiazole-containing compounds are known to exhibit antiproliferative activity against various cancer cell lines by mechanisms such as kinase inhibition and apoptosis induction.[2] The well-known MTT assay, used to measure cellular metabolic activity, itself features a thiazole ring in its structure (3-(4,5-dimethylthiazol -2-yl)-2,5-diphenyltetrazolium bromide).[2][13][14]

-

Anti-inflammatory Agents : Thiazole derivatives have been explored as inhibitors of key enzymes in inflammatory pathways, such as cyclooxygenase (COX).[3]

-

Antimicrobial and Antiviral Research : The thiazole scaffold is present in numerous compounds screened for antibacterial, antifungal, and antiviral properties, including against HIV.[1][3]

The 2-(4-methyl-1,3-thiazol-5-yl)ethanol molecule, specifically, serves as a crucial building block. The ethanol functional group provides a convenient handle for further chemical modifications, allowing for the construction of diverse libraries of compounds for high-throughput screening in drug discovery campaigns.

Illustrative Biological Pathway: Kinase Inhibition

Many thiazole-based drugs function by inhibiting protein kinases, which are critical regulators of cell signaling.

Caption: Mechanism of action for thiazole-based kinase inhibitors.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. The information presented here is a summary derived from Safety Data Sheets (SDS) for 2-(4-methyl-1,3-thiazol-5-yl)ethanol and related compounds.

Table 2: GHS Hazard Information Summary

| Hazard Statement | Description | Precautionary Measures | Source(s) |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. | [9][13] |

| H319 | Causes serious eye irritation | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. | [9][13] |

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. | [13][15] |

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][16]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[9][16] Keep away from heat, sparks, and open flames.[16]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][15] Keep away from strong oxidizing agents.[9][15]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion and Future Outlook

2-(Thiazol-5-yl)ethanol and its derivatives, particularly 2-(4-methyl-1,3-thiazol-5-yl)ethanol, are more than just laboratory chemicals; they are foundational elements in the synthesis of essential nutrients and the development of novel therapeutics. Their robust synthesis routes and versatile chemical nature ensure their continued relevance in both academic research and industrial applications. As our understanding of disease pathways deepens, the strategic deployment of the thiazole scaffold, enabled by intermediates like these, will undoubtedly lead to the discovery of next-generation drugs and advanced materials.

References

-

ResearchGate. Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. [Link]

-

ChemSynthesis. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. [Link]

-

PubChem. 2-(2-Methyl-thiazol-5-yl)-ethanol. [Link]

-

PubChem. 2-(1,3-Thiazol-5-yl)ethan-1-ol. [Link]

-

ChemBK. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. [Link]

-

Chemsrc. 2-(3,4-dimethyl-1,3-thiazol-3-ium-5-yl)ethanol. [Link]

-

Virginia Open Data Portal. Compound 529638: 2-(2-Methyl-thiazol-5-yl)-ethanol. [Link]

-

The Good Scents Company. 2,4-dimethyl-5-vinyl thiazole. [Link]

-

CAS Common Chemistry. 2,5-Dihydro-4-methyl-5-thiazoleethanol. [Link]

-

Data.gov. Compound 529638: 2-(2-Methyl-thiazol-5-yl)-ethanol. [Link]

-

ChemRxiv. Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][8]triazole Derivatives. [Link]

-

PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

PubChem. 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. [Link]

-

ResearchGate. A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. [Link]

-

PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

-

MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. [Link]

-

Niner Commons. synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. [Link]

-

MDPI. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents. [Link]

-

MDPI. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. [Link]

-

Data.gov. Compound 529638: 2-(2-Methyl-thiazol-5-yl)-ethanol. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-(2-Methyl-thiazol-5-yl)-ethanol | C6H9NOS | CID 529638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. catalog.data.gov [catalog.data.gov]

- 6. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]

- 7. 2-(1,3-Thiazol-5-yl)ethan-1-ol | C5H7NOS | CID 11389596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. fishersci.com [fishersci.com]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | C18H16BrN5S | CID 64965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

The Pharmacological Potential of 2-(1,3-Thiazol-5-yl)ethan-1-ol Derivatives: A Technical Guide for Drug Discovery

This in-depth technical guide explores the biological activities of 2-(1,3-thiazol-5-yl)ethan-1-ol derivatives, a class of heterocyclic compounds with significant potential in drug discovery and development. For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into the anticancer, antimicrobial, and anti-inflammatory properties of these promising molecules. While specific data on 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol derivatives are limited in current literature, this guide will draw upon closely related analogues to provide a thorough and predictive framework for future research.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a "privileged scaffold" in the design of novel therapeutic agents.[2] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[1][3] The presence of the thiazole moiety in clinically approved drugs such as the anticancer agent Dasatinib and the antibiotic Sulfathiazole underscores its therapeutic importance.[4][5]

The 2-(1,3-thiazol-5-yl)ethan-1-ol core represents a versatile platform for the development of new drug candidates. The ethanol substituent at the 5-position provides a key site for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Synthesis of 2-(1,3-Thiazol-5-yl)ethan-1-ol Derivatives

The synthesis of the 2-(1,3-thiazol-5-yl)ethan-1-ol scaffold and its derivatives can be achieved through various established synthetic routes. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

Experimental Protocol: General Synthesis of 2-(Aryl-1,3-thiazol-5-yl)ethan-1-ol Derivatives

This protocol outlines a general procedure for the synthesis of 2-(1,3-thiazol-5-yl)ethan-1-ol derivatives, which can be adapted for the synthesis of specific analogues, including the dimethyl-substituted variant.

Step 1: Synthesis of the Thiazole Ring

-

To a solution of a substituted thioamide (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF), add a solution of an appropriate α-haloketone (e.g., 1-bromo-4-hydroxybutan-2-one) (1.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a weak base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-(substituted-1,3-thiazol-5-yl)ethan-1-ol derivative.

Step 2: Characterization

The synthesized compounds should be thoroughly characterized using modern analytical techniques to confirm their structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

-

Elemental Analysis: To determine the elemental composition of the compound.

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines.[6] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[4][7]

Key Anticancer Mechanisms of Thiazole Derivatives

-

Kinase Inhibition: Many thiazole derivatives act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor angiogenesis and growth.[8]

-

Induction of Apoptosis: Thiazole compounds can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins.[9]

-

Cell Cycle Arrest: Certain thiazole derivatives can halt the cell cycle at different phases, preventing cancer cell proliferation.[10]

-

Topoisomerase Inhibition: Some thiazole-based compounds have been found to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells.[9]

Anticancer Activity of Selected Thiazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-5-carboxamides | A-549 (Lung) | Moderate Activity | [5] |

| 2-Hydrazinyl-thiazol-4(5H)-ones | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |

| 2-Hydrazinyl-thiazol-4(5H)-ones | HepG2 (Liver) | 7.26 ± 0.44 | [8] |

| β-pentene based thiazoles | HeLa (Cervical) | 3.48 ± 0.14 | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4]

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Figure 1: Potential anticancer mechanisms of thiazole derivatives.

Antimicrobial Activity of Thiazole Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents.[5] Thiazole derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[12]

The antimicrobial efficacy of thiazole compounds is often attributed to their ability to interfere with essential microbial processes. For instance, some derivatives inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[13]

Antimicrobial Activity of Selected Thiazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 5-(Hetaryl)thiazoles | Streptococcus pneumoniae | 0.03–0.06 | [12] |

| 5-Benzylideno-thiazolidinones | MRSA | 29.8–433.5 (µM) | [14] |

| Thiazole-based compounds | Staphylococcus aureus | 1.38 | [15] |

| Thiazole-based compounds | Vancomycin-resistant S. aureus | 0.70–1.40 | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]

-

Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized microbial suspension (approximately 5 x 105 CFU/mL).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity of Thiazole Derivatives

Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis, asthma, and inflammatory bowel disease.[11] Thiazole derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[11][16]

Key Anti-inflammatory Mechanisms of Thiazole Derivatives

-

COX/LOX Inhibition: Thiazole compounds can inhibit COX-1 and COX-2 enzymes, which are responsible for the production of pro-inflammatory prostaglandins. Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes.[17]

-

Cytokine Modulation: Certain thiazole derivatives can modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound Class | Assay | Activity | Reference |

| Substituted phenyl thiazoles | Carrageenan-induced paw edema | Appreciable activity | [18] |

| Thiazolo[3,2-b][4][7][19]triazoles | Carrageenan-induced paw edema | Up to 67% protection | |

| Thiazole-based chalcones | Carrageenan-induced paw edema | 51-55% activity | [6] |

| 5-Methylthiazole-thiazolidinones | COX-1 Inhibition | Superior to naproxen | [16] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Prepare a reaction mixture containing the COX enzyme (ovine COX-1 or human recombinant COX-2), heme, and a buffer (e.g., Tris-HCl).

-

Add the test compound at various concentrations and pre-incubate for a specified time.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction and measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity.

Figure 3: Anti-inflammatory mechanism of thiazole derivatives via COX/LOX inhibition.

Future Perspectives and Drug Development

The 2-(1,3-thiazol-5-yl)ethan-1-ol scaffold holds considerable promise for the development of new therapeutic agents. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of derivatives, including the specifically targeted 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol analogues.

Key areas for future investigation include:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the thiazole ring and the ethanol side chain will help elucidate the key structural features required for potent and selective biological activity.

-

Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds will provide a rational basis for their further development.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the versatile chemistry of the thiazole nucleus and employing a multidisciplinary approach encompassing medicinal chemistry, pharmacology, and molecular biology, the full therapeutic potential of 2-(1,3-thiazol-5-yl)ethan-1-ol derivatives can be realized.

References

-

Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]

-

Thota, S., et al. (2022). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]

-

Swaroop, T. R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

-

Lino, et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 144, 423-434. [Link]

-

Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]

-

Abdel-Aziz, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7323. [Link]

-

Bondock, S., et al. (2018). Synthesis and evaluation of some new 5-(hetaryl)thiazoles as potential antimicrobial agents. Synthetic Communications, 48(5), 555-565. [Link]

-

Lino, et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 144, 423-434. [Link]

-

Geronikaki, A., et al. (2021). New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][4][7][19]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents. Molecules, 26(3), 643. [Link]

-

Geronikaki, A., et al. (2016). Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. Combinatorial Chemistry & High Throughput Screening, 19(1), 51-57. [Link]

-

Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 153-157. [Link]

-

Mohammad, H., et al. (2017). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Journal of antibiotics, 70(9), 957-963. [Link]

-

Geronikaki, A., et al. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 25(23), 5736. [Link]

-

Sayed, S. M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(17), 5424. [Link]

-

El-Sharkawy, K. A., et al. (2022). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 12(1), 22591. [Link]

-

Gomha, S. M., et al. (2018). IC50 values for thiazoles 2a-p on the MDA-MB231 and HeLa cell lines. ResearchGate. [Link]

-

Ali, H. M., et al. (2018). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

-

Kumar, A., et al. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. ResearchGate. [Link]

-

Al-Wahaibi, L. H., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]

-

Popa, M., et al. (2019). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 24(15), 2724. [Link]

-

Wang, Z., et al. (2022). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 12(45), 29283-29292. [Link]

-

Geronikaki, A., et al. (2020). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 25(24), 5988. [Link]

-

Vekariya, R. H., et al. (2017). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 6(2), 1-15. [Link]

-

Geronikaki, A., et al. (2021). Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. Current Topics in Medicinal Chemistry, 21(4), 257-268. [Link]

-

El-Sharkawy, K. A., et al. (2015). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. MSA-Repository. [Link]

-

Molfetta, L., et al. (2021). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 26(11), 3192. [Link]

-

El-Sharkawy, K. A., et al. (2015). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. Research Journal of Pharmacy and Technology, 8(5), 520-529. [Link]

-

Mohareb, R. M., et al. (2012). Anti-inflammatory and Anti-ulcer Activities of New Fused Thiazole Derivatives Derived from 2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H)-one. Molecules, 17(8), 9584-9601. [Link]

-

Al-Wahaibi, L. H., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1369685. [Link]

-

El-Sayed, N. N. E., et al. (2020). A novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy: Dual inhibition of COX-2 and 5-LOX enzymes. Bohrium. [Link]

-

Al-Omair, M. A., et al. (2021). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 26(23), 7168. [Link]

-

Mohareb, R. M., et al. (2012). Anti-inflammatory and Anti-ulcer Activities of New Fused Thiazole Derivatives Derived from 2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H)-one. Molecules, 17(8), 9584-9601. [Link]

-

Molfetta, L., et al. (2021). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 26(11), 3192. [Link]

-

El-Sayed, N. N. E., et al. (2020). A novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy: Dual inhibition of COX-2 and 5-LOX enzymes. Bohrium. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. archives.ijper.org [archives.ijper.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wjpmr.com [wjpmr.com]

- 18. researchgate.net [researchgate.net]

- 19. New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][1,2,4]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery and its Multifaceted Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold," capable of interacting with a diverse array of biological targets. This versatility has led to the development of numerous thiazole-containing compounds with potent therapeutic activities, spanning from oncology to infectious diseases and neurodegenerative disorders. This technical guide provides a comprehensive exploration of the core mechanisms of action through which thiazole derivatives exert their pharmacological effects. We will delve into the intricate molecular pathways, present quantitative data on structure-activity relationships, and provide detailed experimental protocols for elucidating these mechanisms. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of novel thiazole-based therapeutics.

Introduction: The Enduring Therapeutic Promise of the Thiazole Nucleus

The thiazole moiety is a recurring structural feature in a multitude of clinically approved drugs and investigational new drug candidates. Its aromatic nature, combined with the presence of heteroatoms, allows for a wide range of intermolecular interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These properties enable thiazole derivatives to bind with high affinity and selectivity to various enzymatic active sites and receptor pockets. This guide will systematically explore the prominent mechanisms of action of thiazole compounds, categorized by their primary therapeutic applications: anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

Anticancer Mechanisms of Thiazole Compounds: A Multi-pronged Assault on Malignancy

Thiazole derivatives have emerged as a powerful class of anticancer agents, targeting multiple facets of cancer cell biology. Their mechanisms of action are diverse and often interconnected, leading to the inhibition of tumor growth, proliferation, and metastasis.

Inhibition of Angiogenesis through VEGFR-2 Kinase Blockade

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and survival. Several thiazole-containing compounds have been identified as potent inhibitors of VEGFR-2.

Mechanism of Action: Thiazole-based inhibitors typically bind to the ATP-binding pocket of the VEGFR-2 kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.

Signaling Pathway: VEGFR-2 Inhibition by Thiazole Compounds

Caption: Inhibition of VEGFR-2 by thiazole compounds blocks downstream signaling pathways, preventing angiogenesis.

Quantitative Data: VEGFR-2 Inhibitory Activity of Thiazole Derivatives

| Compound Class | Specific Derivative Example | IC50 (VEGFR-2) | Reference |

| Phenylthiazolyl derivatives | 4-chlorophenylthiazole derivative | 51.09 nM | [1] |

| Thiazolidine-2,4-dione derivatives | Compound 22 | 0.079 µM | [2] |

| Nicotinamide-thiadiazol hybrids | Compound 7a | 0.095 µM | [3] |

| Hydrazinyl thiazole derivatives | Compound 4c | 0.15 µM | [4] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of thiazole compounds against VEGFR-2 kinase.

-

Materials: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, test compound (thiazole derivative), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of the thiazole compound in the kinase assay buffer.

-

In a 96-well plate, add the diluted compound or vehicle control.

-

Add the VEGFR-2 enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Induction of Apoptosis: Triggering Programmed Cell Death

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Many thiazole derivatives have been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[5][6]

Mechanism of Action: Thiazole compounds can trigger apoptosis by:

-

Increasing the expression of pro-apoptotic proteins: such as Bax and Bak.

-

Decreasing the expression of anti-apoptotic proteins: like Bcl-2 and Bcl-xL.

-

Activating caspases: a family of proteases that execute the apoptotic program. This includes initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7).[7]

-

Inducing DNA fragmentation: a hallmark of late-stage apoptosis.

Signaling Pathway: Thiazole-Induced Apoptosis

Caption: Thiazole compounds can induce the intrinsic pathway of apoptosis by modulating Bcl-2 family proteins and activating caspases.

Quantitative Data: Apoptosis Induction by Thiazole Derivatives

| Thiazole Derivative | Cancer Cell Line | Apoptotic Effect | Reference |

| Phthalimide-thiazole derivative (5b) | MCF-7 | IC50 = 0.2 µM, induces intrinsic pathway | [8] |

| Thiopyrano[2,3-d]thiazole (Les-6547) | HT-29 | Activates caspases 3/7, 8, 9, and 10 | [7] |

| Hydrazinyl-thiazole (4c) | MCF-7 | 22.39% early apoptosis, 9.51% late apoptosis | [4] |

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.

-

Cell Culture and Treatment: Culture cancer cells to the desired confluency and treat them with the thiazole compound at various concentrations for a specific duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Necrotic cells: Annexin V-FITC negative, PI positive.

-

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The cell cycle is a tightly regulated process that governs cell division. Many thiazole derivatives exert their anticancer effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through division.

Mechanism of Action: Thiazole compounds can induce cell cycle arrest by modulating the activity of key cell cycle regulatory proteins, including:

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2 and CDK9, prevents the phosphorylation of proteins required for cell cycle progression.[5]

-

Cyclins: Altering the expression levels of cyclins, which are the regulatory subunits of CDKs.

-

Checkpoint Proteins: Activating checkpoint pathways that sense DNA damage or other cellular stresses.

Logical Relationship: Thiazole-Induced Cell Cycle Arrest

Caption: Thiazole compounds can inhibit CDKs, leading to cell cycle arrest and preventing cancer cell proliferation.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Treat cancer cells with the thiazole compound for the desired time.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining:

-

Wash the fixed cells with PBS.

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cellular DNA with propidium iodide (PI).

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

Inhibition of Tubulin Polymerization: Disrupting the Cytoskeleton

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy.

Mechanism of Action: Several thiazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This binding prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.

Quantitative Data: Tubulin Polymerization Inhibitory Activity of Thiazole Derivatives

| Thiazole Derivative | IC50 (Tubulin Polymerization) | Reference |

| Thiazol-5(4H)-one (4f) | 9.33 nM | [9] |

| Thiazol-5(4H)-one (5a) | 9.52 nM | [9] |

| Thiazole-2-acetamide (10a) | 15.82 µM | [10] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin.

-

Materials: Purified tubulin, polymerization buffer, GTP, test compound (thiazole derivative), and a spectrophotometer or fluorometer.

-

Procedure:

-

Pre-incubate the thiazole compound with tubulin in polymerization buffer on ice.

-

Initiate polymerization by adding GTP and warming the mixture to 37°C.

-

Monitor the increase in absorbance or fluorescence over time, which corresponds to microtubule formation.

-

Compare the polymerization kinetics in the presence and absence of the test compound to determine its inhibitory effect.

-

Antimicrobial Mechanisms of Thiazole Compounds: Combating Infectious Agents

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Thiazole-containing compounds have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.

Disruption of Microbial Cell Membranes

The integrity of the cell membrane is crucial for microbial survival. Some thiazole derivatives possess amphiphilic properties that enable them to interact with and disrupt the microbial cell membrane.[11]

Mechanism of Action: The hydrophobic portion of the thiazole compound integrates into the lipid bilayer of the microbial membrane, while the hydrophilic portion remains exposed to the aqueous environment. This disrupts the membrane's structure and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[11]

Experimental Protocol: Bacterial Membrane Disruption Assay (Dye Leakage Assay)

This assay assesses the ability of a compound to permeabilize bacterial membranes.

-

Preparation of Dye-Loaded Vesicles: Prepare liposomes (e.g., from E. coli lipids) encapsulating a fluorescent dye (e.g., calcein).

-

Assay:

-

Incubate the dye-loaded vesicles with the thiazole compound at various concentrations.

-

Measure the increase in fluorescence over time using a fluorometer.

-

Dye leakage from the vesicles, indicated by an increase in fluorescence, signifies membrane disruption.

-

Inhibition of Essential Bacterial Enzymes

Targeting essential bacterial enzymes that are absent or significantly different in humans is a classic and effective antimicrobial strategy.

Mechanism of Action:

-

FabH Inhibition: Some thiazole derivatives inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the bacterial fatty acid biosynthesis pathway.[12] Inhibition of this pathway disrupts the production of essential membrane components.

-

DNA Gyrase Inhibition: Thiazole compounds can also target DNA gyrase, an enzyme essential for DNA replication in bacteria.[12]

Experimental Protocol: Crystal Violet Biofilm Assay

This assay quantifies the ability of a compound to inhibit biofilm formation.

-